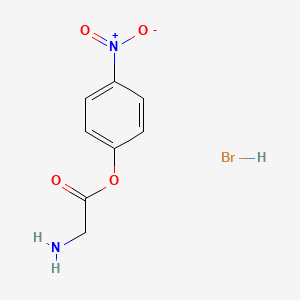
Glycine p-nitrophenyl ester hydrobromide
説明
Glycine p-nitrophenyl ester hydrobromide is a chemical compound that serves as an intermediate in organic synthesis and has applications in various scientific fields. It is derived from glycine, an amino acid, and p-nitrophenol, a phenolic compound.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Glycine is reacted with p-nitrophenol in the presence of a strong acid catalyst, such as hydrobromic acid, to form the ester.
Industrial Production Methods: The compound can be synthesized on a larger scale using similar esterification techniques, often involving continuous flow reactors to ensure consistent product quality and yield.
Types of Reactions:
Hydrolysis: The ester bond can be cleaved by hydrolysis in acidic or basic conditions to yield glycine and p-nitrophenol.
Substitution Reactions: The nitro group on the phenyl ring can undergo various substitution reactions, such as nitration or reduction.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the desired chemical transformation.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution Reactions: Nitric acid for nitration, tin and hydrochloric acid for reduction.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents include lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Glycine and p-nitrophenol.
Substitution Reactions: Various nitro-substituted phenols or amino-substituted phenols.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
科学的研究の応用
Glycine p-nitrophenyl ester hydrobromide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the preparation of other esters and amides.
Biology: In biochemical assays to study enzyme activities and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceuticals and diagnostic agents.
Industry: In the production of dyes, pigments, and other chemical intermediates.
作用機序
The compound exerts its effects through its chemical reactivity. The ester bond is susceptible to hydrolysis, which can release glycine and p-nitrophenol. These products can then participate in further chemical reactions, influencing biological pathways and industrial processes.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The compound can inhibit certain enzymes by mimicking the structure of natural substrates.
Signal Transduction: The nitro group on the phenyl ring can interact with cellular signaling pathways, affecting various biological processes.
類似化合物との比較
Glycine methyl ester hydrochloride: Another ester of glycine, used in similar applications but with different reactivity.
p-Nitrophenyl acetate: A phenolic ester used in organic synthesis and biochemical assays.
Glycine ethyl ester hydrochloride: Similar to the methyl ester, but with different solubility and reactivity properties.
Uniqueness: Glycine p-nitrophenyl ester hydrobromide is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to act as both a substrate and an inhibitor makes it a versatile compound in scientific research and industrial applications.
特性
IUPAC Name |
(4-nitrophenyl) 2-aminoacetate;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4.BrH/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13;/h1-4H,5,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERUTMRCCUPUKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CN.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















